9H-Carbazole-3-carboxylic acid, 2-hydroxy-

Description

BenchChem offers high-quality 9H-Carbazole-3-carboxylic acid, 2-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole-3-carboxylic acid, 2-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12-6-11-8(5-9(12)13(16)17)7-3-1-2-4-10(7)14-11/h1-6,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCNDCWUFHAJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065777 | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14501-64-5 | |

| Record name | 2-Hydroxy-9H-carbazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14501-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014501645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxycarbazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-hydroxy-9H-carbazole-3-carboxylic acid: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry, materials science, and pharmaceuticals.[1] Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. Among the vast family of carbazole derivatives, 2-hydroxy-9H-carbazole-3-carboxylic acid is a molecule of interest due to the presence of key functional groups—a hydroxyl group and a carboxylic acid moiety—on the carbazole framework. These functionalities provide sites for further chemical modification and can significantly influence the molecule's solubility, binding interactions, and overall biological activity.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-9H-carbazole-3-carboxylic acid. It is designed to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into its molecular characteristics, a plausible synthetic pathway, and a detailed analysis of its expected spectroscopic features. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information on closely related analogues and fundamental chemical principles to provide a robust predictive profile.

Molecular Identity and Structure

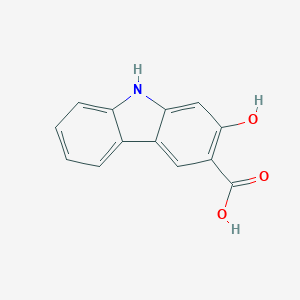

2-hydroxy-9H-carbazole-3-carboxylic acid is an aromatic heterocyclic compound. The core structure consists of a carbazole nucleus, which is a tricyclic system with two benzene rings fused to a central pyrrole ring.[2] The molecule is further functionalized with a hydroxyl (-OH) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position of the carbazole ring.

Chemical Structure:

Figure 1: Chemical structure of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Table 1: Compound Identity

| Identifier | Value | Source |

| Chemical Name | 2-hydroxy-9H-carbazole-3-carboxylic acid | IUPAC |

| CAS Number | 14501-64-5 | [3] |

| Molecular Formula | C₁₃H₉NO₃ | [3] |

| Molecular Weight | 227.22 g/mol | [3] |

| InChI Key | JSCNDCWUFHAJQL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C(=C3)C(=O)O)O |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-hydroxy-9H-carbazole-3-carboxylic acid is scarce, a number of properties have been predicted based on its structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 1.546 g/cm³ | [3] |

| Boiling Point | 530.9 °C at 760 mmHg | [3] |

| Flash Point | 274.9 °C | [3] |

| Refractive Index | 1.841 | [3] |

| Vapor Pressure | 4.22E-12 mmHg at 25°C | [3] |

| LogP (o/w) | 3.23 | [4] |

Melting Point (Experimental Estimation):

Solubility Profile:

The solubility of a compound is a key determinant of its bioavailability. The carbazole ring system is inherently nonpolar and thus has low solubility in water.[5] However, the presence of the polar hydroxyl and carboxylic acid groups in 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to increase its aqueous solubility compared to the parent carbazole.

-

Aqueous Solubility: The carboxylic acid group can deprotonate to form a carboxylate salt at physiological pH, which would significantly enhance its solubility in aqueous media. The phenolic hydroxyl group also contributes to polarity and hydrogen bonding with water.

-

Organic Solubility: Carbazole itself is soluble in various organic solvents like chloroform, acetone, and pyridine.[5] It is expected that 2-hydroxy-9H-carbazole-3-carboxylic acid will exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol), particularly upon gentle heating. Its solubility in nonpolar solvents like hexane is likely to be low.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely published, a plausible synthetic route can be devised based on established carbazole chemistry. A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through Kolbe-Schmitt carboxylation of the corresponding phenol.

Figure 2: Proposed synthesis of 2-hydroxy-9H-carbazole-3-carboxylic acid via the Kolbe-Schmitt reaction.

Experimental Rationale:

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In this proposed synthesis:

-

Phenoxide Formation: 2-Hydroxy-9H-carbazole is first treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Electrophilic Attack by CO₂: The phenoxide then acts as a nucleophile, attacking carbon dioxide, which serves as the electrophile. This reaction is typically carried out under high pressure and elevated temperature to facilitate the carboxylation. The regioselectivity of this reaction generally favors the ortho position to the hydroxyl group, which in this case would be the 3-position of the carbazole ring.

-

Acidification: The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, yielding the desired 2-hydroxy-9H-carbazole-3-carboxylic acid product.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While experimental spectra for 2-hydroxy-9H-carbazole-3-carboxylic acid are not available, the expected key features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the carbazole ring, the phenolic O-H proton, and the carboxylic acid O-H proton. The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the carbazole nucleus. The exact chemical shifts and coupling constants will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. The N-H proton of the pyrrole ring in carbazoles typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm). The phenolic O-H and carboxylic acid O-H protons will also be observed as broad singlets at downfield positions, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum is expected to show 13 distinct signals corresponding to the 13 carbon atoms in the structure. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the aromatic rings will resonate in the region of 110-150 ppm. The carbon attached to the hydroxyl group (C-2) will be shifted downfield compared to the unsubstituted carbazole due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The IR spectrum of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

-

O-H Stretch (Phenol): A broad absorption band around 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3500 cm⁻¹, indicative of the N-H stretching vibration of the carbazole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1710 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.

-

C=C Aromatic Stretch: Several medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: Absorption bands in the region of 1210-1320 cm⁻¹ (from the carboxylic acid and phenol).

Mass Spectrometry:

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 227, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxylic acid group (M-45). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-hydroxy-9H-carbazole-3-carboxylic acid is dictated by its three key functional components: the carbazole nucleus, the phenolic hydroxyl group, and the carboxylic acid group.

-

Carbazole Nucleus: The electron-rich carbazole ring system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The positions of substitution will be directed by the existing hydroxyl and carboxylic acid groups.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. It also activates the aromatic ring towards electrophilic substitution.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification with alcohols, amidation with amines, and reduction to the corresponding primary alcohol.

The presence of these versatile functional groups makes 2-hydroxy-9H-carbazole-3-carboxylic acid a valuable building block for the synthesis of more complex molecules. Carbazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The hydroxyl and carboxylic acid moieties on this particular scaffold provide opportunities for creating derivatives with enhanced solubility and the potential for targeted interactions with biological macromolecules, making it a promising starting point for the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

A small amount of the crystalline 2-hydroxy-9H-carbazole-3-carboxylic acid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature range over which the solid begins to melt and completely liquefies is recorded as the melting point. A narrow melting range is indicative of high purity.

Protocol 2: Determination of Solubility

Rationale: Understanding the solubility of a compound in various solvents is crucial for its formulation and for designing further chemical reactions.

Methodology:

-

A known amount of 2-hydroxy-9H-carbazole-3-carboxylic acid (e.g., 1 mg) is added to a small vial.

-

A measured volume (e.g., 100 µL) of the solvent to be tested (e.g., water, ethanol, DMSO) is added to the vial.

-

The mixture is vortexed or sonicated for a set period to facilitate dissolution.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale: HPLC is a powerful analytical technique for assessing the purity of a compound and can be adapted for its quantification. A reverse-phase HPLC method is suitable for a moderately polar compound like 2-hydroxy-9H-carbazole-3-carboxylic acid.[4]

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water with a small amount of an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains protonated.[4]

-

Sample Preparation: A dilute solution of 2-hydroxy-9H-carbazole-3-carboxylic acid is prepared in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (to be determined by UV-vis spectroscopy).

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected.

-

-

Data Analysis: The retention time of the peak corresponding to the compound is recorded. The purity can be estimated from the relative area of the main peak.

Safety and Handling

While a specific material safety data sheet (MSDS) for 2-hydroxy-9H-carbazole-3-carboxylic acid is not widely available, general precautions for handling aromatic carboxylic acids and carbazole derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-hydroxy-9H-carbazole-3-carboxylic acid is a fascinating molecule with significant potential as a building block in the synthesis of novel compounds for various applications, particularly in the pharmaceutical industry. While a complete experimental dataset for its physicochemical and spectroscopic properties is yet to be established in the public literature, this technical guide provides a robust, predictive framework based on the known chemistry of its constituent functional groups and related carbazole analogues. The proposed synthetic route and analytical methods offer a practical starting point for researchers wishing to work with this compound. Further experimental investigation is warranted to fully elucidate the properties of this promising carbazole derivative and unlock its full potential in scientific research and development.

References

-

MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. MOLBASE Encyclopedia. Retrieved January 11, 2026, from [Link]

-

FooDB. (2019, November 26). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved January 11, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved January 11, 2026, from [Link]

- Patel, R. P., & Patel, R. G. (2012).

- Kowalska, P., & Szterk, A. (2020). Biological Activity of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1276-1290.

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed framework for the spectroscopic characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Carbazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The strategic placement of hydroxyl and carboxylic acid functionalities on the carbazole scaffold is anticipated to modulate its physicochemical properties and biological interactions, making a thorough structural elucidation essential. This document outlines the theoretical basis and practical protocols for a multi-technique spectroscopic approach, including UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide synthesizes established principles from analogous structures to present a robust, predictive analysis of its spectroscopic signature.

Introduction and Molecular Overview

2-hydroxy-9H-carbazole-3-carboxylic acid (C₁₃H₉NO₃) is a polycyclic aromatic compound featuring a carbazole nucleus substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position. The rigid, π-conjugated carbazole system provides a unique electronic environment, while the substituents offer sites for hydrogen bonding and potential coordination, influencing its solubility, crystal packing, and interaction with biological targets. Accurate characterization is the bedrock of understanding its structure-activity relationship (SAR) and advancing its potential applications.

This guide provides the foundational knowledge required to identify and confirm the structure of 2-hydroxy-9H-carbazole-3-carboxylic acid using a suite of spectroscopic techniques. Each section explains the causality behind experimental choices, provides self-validating protocols, and interprets the anticipated data based on authoritative chemical principles.

Table 1: Physicochemical Properties of 2-hydroxy-9H-carbazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₃ | [1] |

| Molecular Weight | 227.22 g/mol | [1] |

| Exact Mass | 227.0582 g/mol | [1] |

| Density (Predicted) | 1.546 g/cm³ | [1] |

| Boiling Point (Predicted) | 530.9 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 274.9 °C | [1] |

Figure 1: Numbered structure of 2-hydroxy-9H-carbazole-3-carboxylic acid for NMR assignment.

Universal Sample Preparation Workflow

The quality of spectroscopic data is fundamentally dependent on the purity and preparation of the analyte. For a solid organic compound like 2-hydroxy-9H-carbazole-3-carboxylic acid, a standardized initial preparation is crucial.

Protocol: Initial Sample Handling

-

Purity Assessment: Before analysis, assess the sample's purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot/peak is indicative of high purity.[2]

-

Drying: Place the solid sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove residual solvents and moisture, which can interfere with spectroscopic measurements, particularly FTIR and NMR.

-

Homogenization: Gently grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures consistency for solid-state analyses and improves dissolution speed for solution-based methods.[3]

General Sample Preparation Workflow Diagram

Caption: Initial handling workflow for solid organic compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-system of the carbazole core is an excellent chromophore, and its absorption profile is modulated by the electron-donating hydroxyl (-OH) and electron-withdrawing carboxylic acid (-COOH) groups.

Theoretical Basis

The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system.[4] The positions and intensities of these bands are sensitive to substituent effects and the polarity of the solvent (solvatochromism). Carbazole itself shows characteristic peaks, which will be red-shifted (bathochromic shift) by the auxochromic -OH group and the extended conjugation.[5][6]

Experimental Protocol: Solution-Phase Analysis

-

Solvent Selection: Choose a UV-grade solvent that completely dissolves the sample and is transparent in the desired wavelength range (e.g., 200-800 nm). Acetonitrile or ethanol are suitable choices.[5]

-

Stock Solution Preparation: Accurately weigh a small amount of the dried sample (~1 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution.

-

Dilution: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal signal-to-noise ratio.[7]

-

Cuvette Preparation: Clean a quartz cuvette by rinsing it with the solvent. Fill the cuvette with the pure solvent to record a baseline (blank).[8]

-

Measurement: Empty the cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

Predicted UV-Vis Spectrum

Table 2: Predicted UV-Vis Absorption Maxima in Acetonitrile

| Predicted λmax (nm) | Electronic Transition | Rationale |

| ~ 340 - 365 nm | π→π | Corresponds to the main absorption band of the carbazole system, red-shifted by substituents.[9] |

| ~ 290 - 310 nm | π→π | A secondary absorption band characteristic of the carbazole nucleus.[9] |

| ~ 240 - 260 nm | π→π* | Higher energy transition within the aromatic system.[9] |

UV-Vis Experimental Workflow Diagram

Caption: Workflow for solution-phase UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. 2-hydroxy-9H-carbazole-3-carboxylic acid possesses several distinct functional groups that will give rise to a unique and informative infrared spectrum.

Theoretical Basis

The most prominent features are expected to arise from the O-H, N-H, C=O, and C-O stretching vibrations. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which leads to a very broad O-H stretching band and a lowering of the C=O stretching frequency.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is the preferred method for solid powders as it requires minimal sample preparation.[12]

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the finely ground sample powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.[12]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the clamp, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

Predicted FTIR Spectrum

Table 3: Predicted Characteristic FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Rationale |

| ~ 3400 | N-H Stretch | Sharp, medium intensity | Typical for the carbazole secondary amine. |

| ~ 3300 | O-H Stretch (Phenol) | Broad, medium intensity | Hydrogen-bonded phenolic hydroxyl group.[13] |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong, often obscuring C-H stretches | Characteristic of a hydrogen-bonded carboxylic acid dimer.[10] |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Sharp, weak to medium | Stretching of sp² C-H bonds on the carbazole rings. |

| 1680 - 1660 | C=O Stretch (Carboxylic Acid) | Strong, sharp | Conjugation with the aromatic ring lowers the frequency from the typical ~1710 cm⁻¹. |

| ~ 1600, 1500, 1450 | C=C Aromatic Ring Stretches | Multiple sharp bands, variable intensity | Skeletal vibrations of the carbazole aromatic system. |

| ~ 1320 - 1210 | C-O Stretch | Strong | Coupled stretching vibration of the carboxylic acid and phenol C-O bonds.[10] |

| ~ 950-910 | O-H Bend (Out-of-plane) | Broad, medium | Characteristic out-of-plane bend of a carboxylic acid dimer.[10] |

ATR-FTIR Experimental Workflow Diagram

Caption: Workflow for solid-state ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Theoretical Basis

The chemical shift (δ) of each proton and carbon nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -COOH) deshield nearby nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (like -OH and -NH-) cause upfield shifts (lower ppm). The coupling patterns (splitting) in the ¹H NMR spectrum reveal the number of neighboring protons.[14]

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and allows for the observation of exchangeable protons (N-H, O-H, COOH).[15]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum.

-

Deuterium Exchange (Optional but Recommended): To confirm the assignment of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals for N-H, O-H, and COOH will diminish or disappear.[16]

Predicted NMR Spectra (in DMSO-d₆)

Table 4: Predicted ¹H NMR Data

| Proton (See Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~ 8.0 - 8.2 | d | 1H | Deshielded by adjacent -OH and ring anisotropy. |

| H-4 | ~ 8.3 - 8.5 | s | 1H | Highly deshielded by adjacent -COOH and ring anisotropy. |

| H-5 | ~ 8.1 - 8.3 | d | 1H | Peri-position to the nitrogen, deshielded. |

| H-6, H-7 | ~ 7.2 - 7.5 | m | 2H | Protons on the unsubstituted benzene ring. |

| H-8 | ~ 7.6 - 7.8 | d | 1H | Adjacent to the carbazole nitrogen. |

| N-H (9) | ~ 11.0 - 11.5 | br s | 1H | Typical chemical shift for a carbazole N-H proton. |

| O-H (2) | ~ 9.5 - 10.5 | br s | 1H | Phenolic proton, broad due to hydrogen bonding. |

| COOH (3) | ~ 12.0 - 13.0 | br s | 1H | Carboxylic acid proton, highly deshielded and broad.[17] |

Table 5: Predicted ¹³C NMR Data

| Carbon (See Fig. 1) | Predicted δ (ppm) | Rationale |

| C=O | ~ 165 - 175 | Carbonyl carbon of the carboxylic acid.[18] |

| C-2 | ~ 150 - 160 | Aromatic carbon bearing the -OH group. |

| C-3 | ~ 110 - 120 | Aromatic carbon bearing the -COOH group. |

| C-1, C-4, C-5, C-8 | ~ 110 - 125 | Aromatic CH carbons. |

| C-6, C-7 | ~ 120 - 130 | Aromatic CH carbons on the unsubstituted ring. |

| Quaternary Carbons | ~ 125 - 145 | Bridgehead and other non-protonated aromatic carbons. |

NMR Experimental Workflow Diagram

Caption: Workflow for ¹H and ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. The stable aromatic core of 2-hydroxy-9H-carbazole-3-carboxylic acid is expected to yield a prominent molecular ion peak.

Theoretical Basis

Using a hard ionization technique like Electron Ionization (EI), the molecule will be ionized to a radical cation (M⁺•), which then undergoes fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of neutral molecules like H₂O, CO, and CO₂.[19][20]

Experimental Protocol: Direct Insertion Probe (DIP)

For a solid sample with low volatility, a Direct Insertion Probe (DIP) is an effective method to introduce the sample directly into the ion source of the mass spectrometer.[21][22]

-

Sample Loading: Load a small amount of the solid sample into a capillary tube at the tip of the probe.

-

Probe Insertion: Insert the probe through a vacuum lock into the ion source.

-

Heating Program: Gradually heat the probe tip according to a programmed temperature ramp. This will vaporize the sample directly into the ionization chamber.

-

Ionization and Analysis: The vaporized molecules are ionized (e.g., by a 70 eV electron beam in EI mode), and the resulting ions are separated by the mass analyzer and detected.

Predicted Mass Spectrum (EI)

Table 6: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment | Rationale |

| 227 | [M]⁺• | Molecular ion peak. Expected to be prominent due to the stable aromatic system. |

| 209 | [M - H₂O]⁺• | Loss of water, likely from the interaction of the adjacent hydroxyl and carboxylic acid groups. |

| 199 | [M - CO]⁺• | Loss of carbon monoxide after initial fragmentation. |

| 182 | [M - COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation for this class of compounds.[20] |

| 183 | [M - CO₂]⁺• | Decarboxylation, loss of carbon dioxide. |

Mass Spectrometry Experimental Workflow Diagram

Caption: Workflow for Direct Insertion Probe MS analysis.

Conclusion

The comprehensive spectroscopic characterization of 2-hydroxy-9H-carbazole-3-carboxylic acid relies on a multi-faceted approach. UV-Vis spectroscopy will confirm the conjugated aromatic system, while FTIR will provide definitive evidence of the key hydroxyl, amine, and carboxylic acid functional groups. High-resolution ¹H and ¹³C NMR spectroscopy will allow for the complete assignment of the molecular skeleton, and mass spectrometry will confirm the molecular weight and offer corroborating structural evidence through predictable fragmentation patterns. The protocols and predictive data presented in this guide serve as a robust framework for researchers to confirm the identity and purity of this valuable compound, paving the way for its further investigation in drug discovery and materials science.

References

-

National Center for Biotechnology Information (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PubMed Central. Available at: [Link]

-

YouTube (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

-

MOLBASE (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid | 14501-64-5. Available at: [Link]

-

Scholarena (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Available at: [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

SIELC Technologies (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Available at: [Link]

-

SciSpace (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available at: [Link]

-

ResearchGate (2009). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Available at: [Link]

-

ResearchGate (n.d.). The UV‐Vis absorption spectra of bis carbazoles. Available at: [Link]

-

YouTube (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Agilent (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Spectroscopy Online (n.d.). Direct Insertion Probe – Mass Spectrometry (DIP-MS) in the Characterization of Opportunity Crudes. Available at: [Link]

-

Metkon (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. Available at: [Link]

-

Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

ResearchGate (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. Available at: [Link]

-

Scientific Instrument Services (n.d.). Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate (n.d.). How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer?. Available at: [Link]

-

MARLAP (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available at: [Link]

-

ResearchGate (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Available at: [Link]

-

ResearchGate (n.d.). FTIR Spectra of the bio-oil. Available at: [Link]

-

The University of Liverpool Repository (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

-

MDPI (2023). UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method. Available at: [Link]

-

ResearchGate (n.d.). Direct Insertion Probe−Mass Spectrometry: A Useful Tool for Characterization of Asphaltenes. Available at: [Link]

-

Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Prime Scholars (n.d.). Sample preparation for atomic spectroscopic analysis: An overview. Available at: [Link]

-

Shimadzu (n.d.). Powder Samples. Available at: [Link]

-

Texas Department of Transportation (n.d.). Test Procedure for - SOIL ORGANIC CONTENT USING UV-VIS METHOD. Available at: [Link]

-

University of Calgary (n.d.). Carboxylic Acids. Available at: [Link]

-

Royal Society of Chemistry (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Available at: [Link]

-

University of Calgary (n.d.). IR: carboxylic acids. Available at: [Link]

-

YouTube (2023). How Do You Prepare Samples For Spectroscopy? - Chemistry For Everyone. Available at: [Link]

-

Drawell (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

JoVE (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

YouTube (2021). Direct Probe Ionization Mass Spectrometer DPiMS and Applications. Available at: [Link]

-

eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Reddit (2022). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Available at: [Link]

-

YouTube (2020). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. Available at: [Link]

-

Chemistry LibreTexts (2022). 2.4: Direct Insertion Probe. Available at: [Link]

-

Retsch (n.d.). Sample Preparation Process - Step by step. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Carbazole-Functionalized Dipicolinato LnIII Complexes Show Two-Photon Excitation and Viscosity-Sensitive Metal-Centered Emission. PubMed Central. Available at: [Link]

-

ScienceDirect (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]

-

Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ResearchGate (n.d.). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Available at: [Link]

-

University of Texas at Austin (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]

- 3. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. measurlabs.com [measurlabs.com]

- 8. ossila.com [ossila.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. agilent.com [agilent.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. whitman.edu [whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the Solubility of 2-hydroxy-9H-carbazole-3-carboxylic Acid: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility profile of 2-hydroxy-9H-carbazole-3-carboxylic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, its predicted solubility, and a detailed protocol for experimental determination. By understanding the nuances of its solubility, researchers can optimize processes such as purification, formulation, and biological screening.

Introduction to 2-hydroxy-9H-carbazole-3-carboxylic Acid

2-hydroxy-9H-carbazole-3-carboxylic acid is a carbazole derivative, a class of compounds known for their significant biological activities and applications in materials science.[1] The presence of the hydroxyl and carboxylic acid functional groups on the carbazole scaffold imparts unique chemical properties that are critical to its function and, consequently, its solubility in different media. A thorough understanding of its solubility is paramount for its application in medicinal chemistry and drug discovery, influencing everything from reaction kinetics during synthesis to bioavailability in formulations.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2-hydroxy-9H-carbazole-3-carboxylic acid, the key determinants of its solubility are its polarity, hydrogen bonding capabilities, and molecular size.

Table 1: Physicochemical Properties of 2-hydroxy-9H-carbazole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C13H9NO3 | [2][3] |

| Molecular Weight | 227.22 g/mol | [2] |

| LogP | 3.23 | [2] |

| Predicted Boiling Point | 530.9°C at 760 mmHg | [3] |

| Predicted Density | 1.546 g/cm³ | [3] |

The carbazole core is largely non-polar and hydrophobic. However, the hydroxyl (-OH) and carboxylic acid (-COOH) groups introduce polarity and the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group is a strong hydrogen bond donor and can also accept hydrogen bonds. These characteristics suggest a complex solubility profile, with potential for dissolution in both polar and some non-polar solvents. The LogP value of 3.23 indicates a degree of lipophilicity, suggesting that the compound will not be freely soluble in water but will have an affinity for organic solvents.

Predicted Solubility Profile in Organic Solvents

The presence of the hydroxyl and carboxylic acid groups is expected to enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) due to favorable hydrogen bonding interactions.[5] Conversely, solubility in non-polar solvents may be lower than that of the parent carbazole due to the increased polarity of the molecule.

Table 2: Predicted Qualitative Solubility of 2-hydroxy-9H-carbazole-3-carboxylic acid

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions with -OH and -COOH groups. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding potential. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, can solvate the -OH and -COOH groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities.[5] |

| Acetone | Polar Aprotic | Moderate | Can accept hydrogen bonds, but is less polar than DMSO and DMF. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Polar | Moderate to Low | Can accept hydrogen bonds, but the overall polarity is lower. |

| Dichloromethane (DCM) | Non-polar | Low | Limited ability to form favorable interactions with the polar functional groups. |

| Toluene | Non-polar | Low | Dominated by non-polar interactions; unfavorable for the polar groups. |

| Hexane | Non-polar | Very Low | Highly non-polar, unlikely to dissolve the polar molecule. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative data, experimental determination of solubility is essential. The saturation shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[6][7]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Protocol

-

Preparation of Materials:

-

2-hydroxy-9H-carbazole-3-carboxylic acid (solid, pure).

-

Selected organic solvents (HPLC grade or higher).

-

Glass vials with screw caps.

-

A temperature-controlled shaker or incubator.

-

A centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

-

Experimental Procedure:

-

Add an excess of solid 2-hydroxy-9H-carbazole-3-carboxylic acid to a series of vials. A small excess is recommended to avoid altering the solvent properties.[6]

-

Pipette a precise volume (e.g., 2 mL) of each organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[6]

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[7]

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-hydroxy-9H-carbazole-3-carboxylic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

-

Self-Validating System

To ensure the trustworthiness of the results, several controls should be implemented:

-

Time to Equilibrium: As mentioned, sample at multiple time points to confirm that equilibrium has been reached.

-

Temperature Control: Maintain a constant and accurately recorded temperature, as solubility is temperature-dependent.[6]

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or degradation has occurred.

-

Replicate Measurements: Perform each solubility determination in triplicate to assess the precision of the method.

Visualizing the Process and Concepts

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Solute-Solvent Interactions Governing Solubility.

Conclusion

The solubility of 2-hydroxy-9H-carbazole-3-carboxylic acid in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its physicochemical properties and the behavior of related compounds. The predicted high solubility in polar protic and aprotic solvents, and lower solubility in non-polar solvents, provides a strong starting point for solvent selection. For definitive quantitative data, the detailed shake-flask protocol outlined herein offers a robust and reliable method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the potential of this promising molecule.

References

- Vertex AI Search. (n.d.). Carbazole - Solubility of Things.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- SIELC Technologies. (2018, February 16). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-.

- Industrial Chemistry & Materials (RSC Publishing). (2022, November 16). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation.

- MOLBASE Encyclopedia. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5.

- MDPI. (2025, October 12). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]

- 3. 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2-Hydroxy-9H-carbazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Molecule

2-Hydroxy-9H-carbazole-3-carboxylic acid is a heterocyclic aromatic compound with a tricyclic structure. This architecture, featuring a carbazole nucleus substituted with hydroxyl and carboxylic acid groups, makes it a molecule of significant interest in medicinal chemistry and materials science. Carbazole derivatives are known for their diverse biological activities and potential applications in organic electronics.[1][2] The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, storage, and ultimately, their application and efficacy in pharmaceutical formulations. This guide provides an in-depth analysis of the thermal properties of 2-hydroxy-9H-carbazole-3-carboxylic acid, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties of 2-Hydroxy-9H-carbazole-3-carboxylic Acid

A foundational understanding of the molecule's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₃ | [3] |

| Molecular Weight | 227.22 g/mol | [4] |

| CAS Number | 14501-64-5 | [4] |

| Boiling Point (Predicted) | 530.9°C at 760 mmHg | [3] |

| Flash Point (Predicted) | 274.9°C | [3] |

| Density (Predicted) | 1.546 g/cm³ | [3] |

Note: The boiling point, flash point, and density are predicted values and should be confirmed by experimental data.

Theoretical Considerations for Thermal Stability and Degradation Pathways

The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the aromatic carbazole ring system will significantly influence its thermal degradation. Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[5][6] The hydroxyl group, particularly in the ortho position to the carboxylic acid, can have a pronounced effect. It has been shown that hydroxyl groups can reduce the energy required for certain reactions in aromatic systems.[7] In the case of 2-hydroxy-9H-carbazole-3-carboxylic acid, the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups could influence the ease of decarboxylation.

Based on these principles, a plausible primary degradation pathway for 2-hydroxy-9H-carbazole-3-carboxylic acid upon heating is decarboxylation to form 2-hydroxy-9H-carbazole. Further degradation at higher temperatures could involve the breakdown of the carbazole ring system itself.

Caption: Plausible thermal degradation pathway of 2-hydroxy-9H-carbazole-3-carboxylic acid.

Experimental Analysis of Thermal Stability

A comprehensive evaluation of the thermal stability of 2-hydroxy-9H-carbazole-3-carboxylic acid requires a combination of analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for such an investigation.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying the presence of volatile components.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 2-hydroxy-9H-carbazole-3-carboxylic acid into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (thermal vs. oxidative).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

Quantify the mass loss at each decomposition step. A significant mass loss corresponding to the molecular weight of CO₂ (approximately 19.4% for this molecule) would support the decarboxylation hypothesis.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.[8] When coupled with TGA, it helps to distinguish between physical and chemical changes.[9]

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-hydroxy-9H-carbazole-3-carboxylic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Parameters:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.[10]

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to a temperature above the expected decomposition temperature (as determined by TGA) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Correlate any exothermic events with the decomposition temperatures observed in the TGA to confirm that they are due to degradation.

-

Identification of Degradation Products

To confirm the proposed degradation pathway and identify any other degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice.[11][12]

Step-by-Step HPLC-MS Protocol:

-

Forced Degradation Study:

-

Subject a solution of 2-hydroxy-9H-carbazole-3-carboxylic acid to thermal stress (e.g., heating at a temperature near its decomposition point for a defined period).

-

Prepare control samples (unstressed) for comparison.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products.[4]

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for MS compatibility).[4]

-

Detection: UV-Vis detector (to monitor the separation) and a mass spectrometer.

-

-

MS and MS/MS Analysis:

-

Structure Elucidation:

-

The molecular weight of the degradation products will provide strong evidence for their identity. For example, a product with a molecular weight of 183.21 g/mol would correspond to 2-hydroxy-9H-carbazole.

-

The fragmentation patterns from MS/MS can be used to confirm the structures of the degradation products.

-

Caption: Workflow for HPLC-MS analysis of degradation products.

Conclusion and Future Perspectives

The thermal stability of 2-hydroxy-9H-carbazole-3-carboxylic acid is a critical parameter for its successful application in drug development and materials science. While direct experimental data is limited, a combination of theoretical knowledge and established analytical techniques can provide a comprehensive understanding of its thermal behavior. The primary anticipated degradation pathway is decarboxylation, which can be thoroughly investigated using TGA, DSC, and HPLC-MS. The protocols outlined in this guide provide a robust framework for researchers to perform these analyses, ensuring the quality, stability, and safety of products containing this promising molecule. Future work should focus on generating and publishing experimental TGA and DSC data for 2-hydroxy-9H-carbazole-3-carboxylic acid to validate the theoretical predictions and provide a definitive thermal profile for this compound.

References

-

Madras, G., & Attri, P. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Industrial & Engineering Chemistry Research, 54(46), 11574-11583. [Link]

-

MOLBASE. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature. ACS Omega, 6(48), 32363–32373. [Link]

-

Zhang, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 18(1), 1-5. [Link]

-

Savage, P. E., & Li, R. (1999). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 38(5), 1779-1783. [Link]

-

McMillen, D. F., et al. (1993). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 7(4), 498-507. [Link]

-

da Silva, M. A. V. R., et al. (2018). Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols. Journal of Physics: Condensed Matter, 30(48), 485301. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Gu, C., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, 18(6), 22-29. [Link]

-

da Silva, M. A. V. R., et al. (2018). Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. Molecules, 23(11), 2933. [Link]

-

ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

MOLBASE Encyclopedia. (n.d.). 2-hydroxy-9H-carbazole-3-carboxylic acid|14501-64-5. Retrieved from [Link]

-

Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(20), 4641. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 13(20), 4641. [Link]

-

SIELC Technologies. (2018). 9H-Carbazole-3-carboxylic acid, 2-hydroxy-. Retrieved from [Link]

-

Nagavi, J. B., Joshi, H., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 65-73. [Link]

-

FooDB. (2019). Showing Compound 2-Hydroxy-3-methyl-9H-carbazole (FDB011494). Retrieved from [Link]

-

Wang, S., et al. (2024). Deactivating Effect of Hydroxyl Radicals Reactivity by Sulfate and Sulfite Functional Groups in Aqueous Phase: Atmospheric Implications for Small Organosulfur Compounds. ACS ES&T Air. [Link]

-

Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 20-30. [Link]

-

Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 130, 18-31. [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

Sources

- 1. 9H-CARBAZOLE-3-CARBOXYLIC ACID | 51035-17-7 [chemicalbook.com]

- 2. Carbazole - Wikipedia [en.wikipedia.org]

- 3. m.molbase.com [m.molbase.com]

- 4. 9H-Carbazole-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]

- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. actascientific.com [actascientific.com]

The Versatile Core: A Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Derivatives

Introduction: The Enduring Appeal of the Carbazole Moiety

In the landscape of advanced materials science and drug development, the carbazole moiety stands out as a remarkably versatile and robust heterocyclic scaffold. This nitrogen-containing tricyclic aromatic system has garnered significant attention due to its unique combination of thermal stability, exceptional hole-transporting capabilities, and tunable electronic structure.[1][2] These intrinsic characteristics make carbazole derivatives prime candidates for a wide array of applications, from high-performance organic light-emitting diodes (OLEDs) and photovoltaics to novel therapeutic agents.[3][4] The rigid, planar structure of the carbazole core, with its delocalized π-electrons, is fundamental to its utility in organic electronics where efficient charge transport is paramount.[2][4] This guide provides an in-depth exploration of the photophysical and electrochemical properties of carbazole derivatives, offering insights into the structure-property relationships that govern their performance and outlining the key experimental methodologies used for their characterization.

Section 1: Unraveling the Photophysical Characteristics

The interaction of carbazole derivatives with light is central to their application in optoelectronic devices. Understanding their absorption and emission properties is crucial for designing materials with tailored functionalities.

Absorption and Emission: A Tale of π-π Transitions*

The UV-visible absorption spectra of carbazole derivatives are typically characterized by strong absorption bands corresponding to π-π* transitions within the conjugated system.[5] The position and intensity of these bands are highly sensitive to the nature and position of substituents on the carbazole core. The introduction of electron-donating or electron-withdrawing groups, or the extension of the π-conjugated system, can significantly alter the absorption and emission wavelengths.[6][7] For instance, the formation of charge-transfer complexes, often facilitated by the nitrogen atom in the carbazole ring, can lead to red-shifted absorption and emission spectra.[4]

Fluorescence and Phosphorescence: Harnessing Light Emission

Many carbazole derivatives are highly fluorescent, making them excellent materials for the emissive layer in OLEDs.[8][9] The fluorescence quantum yield, a measure of the efficiency of the emission process, can be enhanced by strategic molecular design, such as the introduction of bulky substituents to suppress non-radiative decay pathways.[8]

Beyond prompt fluorescence, certain carbazole derivatives exhibit phosphorescence, a slower emission process from a triplet excited state.[10] This property is particularly valuable for achieving high efficiencies in OLEDs through the harvesting of both singlet and triplet excitons. The triplet energy of carbazole derivatives is a critical parameter, as it determines their suitability as host materials for phosphorescent emitters.[5][8] Recent research has also focused on carbazole derivatives capable of thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient conversion of triplet excitons to singlets, leading to high internal quantum efficiencies in OLEDs.[11]

Aggregation-Induced Emission (AIE)

A fascinating photophysical phenomenon observed in some carbazole derivatives is aggregation-induced emission (AIE). In dilute solutions, these molecules may be weakly emissive, but their fluorescence intensity increases dramatically in the aggregated state or in the solid state.[12] This behavior is attributed to the restriction of intramolecular rotations in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission.

Section 2: Probing the Electrochemical Landscape

The electrochemical properties of carbazole derivatives are intrinsically linked to their performance in electronic devices, governing their ability to transport charge and their stability under operating conditions.

Redox Behavior and Frontier Molecular Orbitals

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of carbazole derivatives.[7][13] The oxidation and reduction potentials obtained from CV measurements provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[7][14] The HOMO level is particularly important for hole-transporting materials, as it determines the efficiency of hole injection from the anode.[15] The electrochemical properties can be readily tuned by chemical modification; for example, the introduction of electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower it.[7][16]

Hole Transporting Materials: The Workhorse of Organic Electronics

Carbazole derivatives are renowned for their excellent hole-transporting properties, a consequence of their electron-rich nature and the ability of the carbazole units to form stable radical cations.[1][15] This makes them indispensable as hole-transporting layers (HTLs) in OLEDs and perovskite solar cells.[1][17] An ideal HTM should possess high hole mobility, good thermal stability, and an appropriate HOMO level that aligns with the adjacent layers in the device for efficient charge injection and transport.[15][18]

Section 3: The Art of Molecular Design: Structure-Property Relationships

The true power of carbazole chemistry lies in the ability to fine-tune the photophysical and electrochemical properties through rational molecular design. The substitution pattern on the carbazole core has a profound impact on the resulting material's characteristics.[7][19]

-

Substitution at the N-9 Position: The nitrogen atom is a common site for functionalization, allowing for the introduction of various alkyl or aryl groups to improve solubility and film-forming properties without significantly altering the electronic properties of the carbazole core.[7]

-

Substitution at the 3,6- and 2,7-Positions: These positions are electronically coupled and offer a direct means to extend the π-conjugation and modulate the HOMO/LUMO energy levels.[8][14] Attaching electron-donating or -withdrawing moieties at these positions can lead to significant shifts in absorption and emission wavelengths and alter the redox potentials.[20]

The strategic combination of different functional groups allows for the creation of a vast library of carbazole derivatives with properties tailored for specific applications.[21]

Section 4: Experimental Protocols and Characterization

Rigorous experimental characterization is essential to understand and validate the properties of newly synthesized carbazole derivatives.

Photophysical Characterization

UV-Visible Absorption and Photoluminescence Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the carbazole derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene, or tetrahydrofuran) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Photoluminescence Measurement: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

Transient Absorption Spectroscopy:

Transient absorption spectroscopy is a powerful tool for studying the dynamics of excited states, including intersystem crossing and charge transfer processes.[22][23][24] A typical experimental setup involves a pump pulse to excite the sample and a delayed probe pulse to monitor the changes in absorption over time.[25][26]

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Working Electrode: A glassy carbon, platinum, or gold electrode is typically used as the working electrode.[7]

-

Reference and Counter Electrodes: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used as the reference electrode, and a platinum wire serves as the counter electrode.

-

Measurement: Dissolve the carbazole derivative in the electrolyte solution and record the cyclic voltammogram by scanning the potential. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.[14]

-

Data Analysis: From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated using established empirical formulas.[7]

Section 5: Computational Insights with Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the electronic and optical properties of carbazole derivatives.[27][28][29] DFT allows for the calculation of:

-

Optimized Molecular Geometries: Providing insights into the planarity and conformation of the molecules.[30]

-

Frontier Molecular Orbital (HOMO/LUMO) Energies: Correlating well with experimentally determined values from cyclic voltammetry.[31]

-

Simulated UV-Vis Absorption Spectra: Aiding in the interpretation of experimental spectra.[32]

-

Triplet Energies: Crucial for the design of host materials for phosphorescent OLEDs.

Data Presentation

Table 1: Photophysical and Electrochemical Properties of Selected Carbazole Derivatives

| Derivative | λabs (nm) | λem (nm) | ΦF | HOMO (eV) | LUMO (eV) | Application |

| CZ-1 | - | 490 | - | - | - | OLED Emitter |

| CZ-2 | - | - | - | - | - | OLED Emitter |

| CZ-ArB-8 | 271, 321, 362 | 386 | 0.44 | - | - | OLED Host |

| DCZH | - | - | - | -5.26 | - | Perovskite Solar Cell HTM |

Note: Data extracted from various sources for illustrative purposes.[5][31][33] λabs = Absorption maximum, λem = Emission maximum, ΦF = Fluorescence quantum yield, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Visualizations

Caption: The role of carbazole derivatives in a typical multilayer Organic Light-Emitting Diode (OLED) structure.

Conclusion: A Bright Future for Carbazole Derivatives